Haperforin G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(1S,2R,5R,6R,12R,14R)-6-(furan-3-yl)-12-hydroxy-5,15,15,19-tetramethyl-7,16-dioxapentacyclo[12.3.2.01,12.02,10.05,9]nonadeca-9,18-diene-8,17-dione |
InChI |
InChI=1S/C25H28O6/c1-13-9-25-16-5-7-23(4)18(20(26)30-19(23)14-6-8-29-12-14)15(16)10-24(25,28)11-17(13)22(2,3)31-21(25)27/h6,8-9,12,16-17,19,28H,5,7,10-11H2,1-4H3/t16-,17-,19+,23-,24+,25-/m1/s1 |
InChI Key |
JJXOUNRHCCYHOY-NDURPYHNSA-N |
Isomeric SMILES |
CC1=C[C@]23[C@@H]4CC[C@]5([C@@H](OC(=O)C5=C4C[C@@]2(C[C@H]1C(OC3=O)(C)C)O)C6=COC=C6)C |
Canonical SMILES |
CC1=CC23C4CCC5(C(OC(=O)C5=C4CC2(CC1C(OC3=O)(C)C)O)C6=COC=C6)C |
Synonyms |
haperforin G |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Haperforin G and Analogues
Strategic Disconnections and Retrosynthetic Analysis for Haperforin G
Retrosynthetic analysis of this compound typically involves identifying key bonds that can be cleaved to simpler, readily available precursors. Given the molecule's fused polycyclic nature and numerous stereocenters, strategic disconnections are crucial for simplifying the synthetic route. Researchers have envisioned breaking down the target molecule into key fragments that can be synthesized independently and then coupled. youtube.comresearchgate.net This approach allows for a more manageable synthesis by tackling smaller, less complex subunits.
Convergent Synthesis Approaches
Key Stereoselective Transformations in this compound Synthesis
The presence of multiple stereogenic centers, including challenging all-carbon quaternary centers, demands highly stereoselective transformations throughout the synthesis of this compound.
Construction of All-Carbon Quaternary Stereogenic Centers
The construction of all-carbon quaternary stereogenic centers is a significant challenge in organic synthesis due to the steric congestion around the quaternary carbon. This compound possesses several such centers, necessitating specialized methodologies for their formation with high fidelity. youtube.comresearchgate.netfigshare.comacs.orgacs.orgx-mol.com One effective method employed in this compound synthesis is the use of a Co-catalyzed intramolecular Pauson-Khand reaction. researchgate.netresearchgate.netfigshare.comacs.orgnih.govacs.orgnih.gov This reaction allows for the stereoselective construction of cyclopentanone (B42830) rings bearing an all-carbon quaternary stereogenic center at the bridge-head position. Other approaches have involved palladium-catalyzed carboiodination reactions. youtube.com
Asymmetric Induction in Polycyclic Systems
Achieving asymmetric induction within the complex polycyclic framework of this compound is crucial for the synthesis of the enantiomerically pure natural product. Strategies for asymmetric induction have been integrated into various stages of the synthesis. These include enantioselective alkylation reactions using chiral auxiliaries or catalysts youtube.comorganic-chemistry.org and asymmetric cross-coupling reactions. researchgate.netresearchgate.netfigshare.comacs.orgnih.govx-mol.com The use of chiral catalysts and carefully designed reaction conditions allows for the preferential formation of desired stereoisomers within the rigid or semi-rigid polycyclic intermediates.
Catalytic Reactions in this compound Synthesis
Catalytic reactions play a vital role in enabling efficient and selective transformations in the synthesis of this compound. Various metal and photocatalysts have been employed to facilitate key bond formations and functional group interconversions. Notable catalytic reactions include:
Co-catalyzed intramolecular Pauson-Khand reaction: Used for the stereoselective construction of cyclopentanone rings bearing all-carbon quaternary centers. researchgate.netresearchgate.netfigshare.comacs.orgnih.govacs.orgnih.gov
Light-initiated photocatalysis: Employed for convergent and asymmetric cross-coupling reactions, such as the coupling of unstabilized C(sp3)-radicals with enones. researchgate.netresearchgate.netfigshare.comacs.orgnih.govx-mol.com Iridium photocatalysts have been used in combination with additives to enable intermolecular coupling via radical mechanisms. youtube.com
Palladium-catalyzed reactions: Utilized in various steps, including potential carboiodination reactions to establish quaternary centers and oxidative coupling reactions. youtube.comorganic-chemistry.org
Ring-closing metathesis: Catalyzed by Grubbs catalysts, this reaction has been used to form cyclic structures within synthetic intermediates. youtube.comorganic-chemistry.org
These catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.
Here is a summary of some key transformations and strategies used in this compound synthesis:
| Strategy/Transformation | Description | References |
| Retrosynthetic Analysis | Disconnection into simpler fragments. | youtube.comresearchgate.net |
| Convergent Synthesis | Synthesis of fragments followed by late-stage coupling. | youtube.comresearchgate.netorganic-chemistry.orgresearchgate.netfigshare.comacs.orgnih.govchemrxiv.orgacs.orgx-mol.com |
| Fragment Coupling (Photoredox) | Radical conjugate addition mediated by photocatalysis. | youtube.comresearchgate.netchemrxiv.org |
| Fragment Coupling (Reductive Addition) | Reductive addition of an iodide to an enone. | organic-chemistry.org |
| Co-catalyzed Intramolecular Pauson-Khand | Stereoselective formation of cyclopentanones with quaternary centers. | researchgate.netresearchgate.netfigshare.comacs.orgnih.govacs.orgnih.gov |
| Asymmetric Alkylation | Enantioselective installation of alkyl groups using chiral methods. | youtube.comorganic-chemistry.org |
| Asymmetric Cross-Coupling | Stereoselective coupling of fragments using photocatalysis. | researchgate.netresearchgate.netfigshare.comacs.orgnih.govx-mol.com |
| Palladium-Catalyzed Reactions | Used for various bond formations, including quaternary center construction and cyclization. | youtube.comorganic-chemistry.org |
| Ring-Closing Metathesis (RCM) | Formation of cyclic structures. | youtube.comorganic-chemistry.org |
Pauson-Khand Reactions for Core Structure Construction
The Pauson-Khand reaction, a powerful method for constructing cyclopentenone rings from an alkyne, an alkene, and carbon monoxide, has been effectively employed in the synthesis of this compound. A notable application involves a cobalt-catalyzed intramolecular Pauson-Khand reaction. This transformation is crucial for the stereoselective construction of the cyclopentanone core, specifically forming a challenging all-carbon quaternary stereogenic center at the bridge-head position. organic-chemistry.orgresearchgate.netyoutube.comd-nb.infonih.gov This strategic use of the Pauson-Khand reaction allows for the efficient assembly of a key structural element of this compound.
Visible-Light Photoredox Catalysis for Cross-Coupling
Visible-light photoredox catalysis has emerged as a valuable tool in the synthesis of complex molecules, enabling transformations that are difficult to achieve by traditional methods. In the synthesis of this compound, light-initiated photocatalysis has been utilized for convergent and asymmetric cross-coupling. organic-chemistry.orgresearchgate.netyoutube.comd-nb.infonih.gov This approach facilitates the coupling of an unstabilized C(sp3) radical with an enone, a crucial step in joining complex fragments of the molecule. An iridium photocatalyst, in combination with an oxidant, has been shown to enable this intermolecular coupling reaction. This highlights the utility of photoredox catalysis in constructing complex carbon frameworks under mild conditions.
Palladium-Catalyzed Reactions
Palladium catalysis plays a significant role in various synthetic strategies towards this compound and related limonoids. A palladium catalyst was employed for cyclization via oxidative coupling in one synthetic route. Palladium-catalyzed carboiodination has also been noted as a relevant transformation in the context of this compound synthesis. Furthermore, palladium-catalyzed oxidative stannylation of enones represents another application of palladium catalysis in related systems. While not always directly applied in every reported synthesis of this compound, palladium-catalyzed reactions offer versatile tools for carbon-carbon bond formation and functional group manipulation within the context of complex natural product synthesis.
Other Transition Metal-Catalyzed Carbocyclizations
Beyond cobalt-catalyzed Pauson-Khand reactions and palladium catalysis, other transition metal-catalyzed carbocyclization reactions are integral to the synthesis of complex cyclic scaffolds found in this compound and other limonoids. Transition metal-catalyzed carbocyclizations are recognized as powerful methods for the stereoselective assembly of highly substituted cyclic systems. organic-chemistry.orgresearchgate.netnih.gov For instance, a rhodium-catalyzed Pauson-Khand reaction was successfully utilized in the synthesis of perforanoid A, another limonoid, demonstrating the broader applicability of such methods in this class of natural products. organic-chemistry.org These diverse catalytic approaches provide chemists with a range of strategies for constructing the intricate ring systems characteristic of limonoids.
Development of Analogues and Derivatives through Synthetic Routes
The successful total synthesis of this compound not only provides access to the natural product itself but also establishes a platform for the synthesis of analogues and derivatives. This is crucial for further biological evaluation and structure-activity relationship (SAR) studies.
Divergent Synthetic Strategies for Related Limonoids
The synthetic methodologies developed for this compound can often be adapted and extended to enable the divergent synthesis of related limonoids. Divergent synthetic strategies allow for the preparation of multiple related compounds from common intermediates, increasing synthetic efficiency and providing access to a library of structures for biological screening. The chemistry developed for this compound has been noted to pave the way for the synthesis of structurally diverse analogues. organic-chemistry.orgresearchgate.netyoutube.comd-nb.infonih.gov This highlights the potential to explore the chemical space around the this compound scaffold.
Chemical Modifications for Structure-Activity Relationship Studies
Chemical modifications of this compound and its intermediates through synthetic routes are essential for conducting comprehensive structure-activity relationship studies. By systematically altering different parts of the molecule, researchers can gain insights into which functional groups and structural features are responsible for its biological activity. The need for intensive SAR studies on ring C-seco limonoids, including this compound, is recognized, and this necessitates divergent and concise synthetic routes to provide the necessary compounds for testing. These studies are vital for understanding the mechanism of action and identifying potential therapeutic targets.
Molecular and Cellular Mechanisms of Action of Haperforin G
Enzymatic Target Modulation: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme crucial for regulating intracellular cortisol levels. researchgate.netacs.org It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in various tissues, including the liver, adipose tissue, and brain. acs.org Elevated levels of cortisol are implicated in several metabolic disorders. researchgate.netacs.org
Inhibitory Activity against 11β-HSD1
Haperforin G has been identified as a potent inhibitor of human 11β-HSD1. organic-chemistry.orgresearchgate.netacs.orgpku.edu.cn Studies have reported its inhibitory potency, with an IC50 value of 0.58 μM against human 11β-HSD1. researchgate.netpku.edu.cnresearchgate.net This inhibitory activity suggests that this compound could modulate local cortisol concentrations by blocking its regeneration from cortisone. acs.org
Selectivity Profiling against Related Enzymes
Investigations into the selectivity of this compound have shown high selectivity against 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). researchgate.netresearchgate.net 11β-HSD2 is another enzyme in the 11β-HSD system, primarily responsible for the inactivation of cortisol to cortisone. nih.gov The high selectivity of this compound for 11β-HSD1 over 11β-HSD2 is significant as it suggests a targeted effect on cortisol activation rather than inactivation, potentially minimizing off-target effects related to mineralocorticoid receptor activity. researchgate.netresearchgate.net Compound 3, which is this compound, demonstrated a selectivity index (SI) greater than 174 against 11β-HSD2. researchgate.netresearchgate.net
Here is a table summarizing the inhibitory activity and selectivity:
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (vs 11β-HSD2) |
| This compound | human 11β-HSD1 | 0.58 | > 174 |
Cellular Pathway Perturbations by this compound
Beyond its enzymatic inhibition, this compound has been shown to perturb key cellular signaling pathways, notably the MAPK pathway, and influence cell cycle progression and proliferation.
Modulation of MAPK Pathway Activation
This compound has been observed to downregulate the activation of the MAPK pathway in sensitive cell lines. nih.govnomuraresearchgroup.com The MAPK signaling cascade plays a critical role in various cellular processes, including proliferation, differentiation, and survival, and is frequently dysregulated in various diseases, including cancer. pku.edu.cn Downregulation of this pathway by this compound contributes to its biological effects, particularly in the context of inhibiting cell proliferation. nih.govnomuraresearchgroup.com Immunoblot analysis has been used to demonstrate the effect of this compound on the phosphorylation status of proteins within the MAPK pathway. nih.govnomuraresearchgroup.com
Effects on Cell Proliferation and Cell Cycle Progression
This compound has demonstrated anti-proliferative activity against a range of cell lines. nih.govnomuraresearchgroup.com This effect is associated with the induction of proliferative arrest in sensitive cells. nih.govnomuraresearchgroup.com Cell cycle analysis using techniques such as propidium (B1200493) iodide (PI) staining has revealed that this compound can induce cell cycle arrest. nih.govnomuraresearchgroup.comiiarjournals.org For example, treatment with this compound led to proliferative arrest in sensitive cell lines. nih.govnomuraresearchgroup.com Studies have also shown that related compounds can induce G2/M phase arrest. iiarjournals.orgresearchgate.net
Here is a summary of observed effects on cell proliferation and cell cycle:
| Cellular Effect | Observation with this compound (or related compounds) |
| Inhibition of Cell Proliferation | Yes nih.govnomuraresearchgroup.com |
| Induction of Proliferative Arrest | Yes nih.govnomuraresearchgroup.com |
| Induction of Cell Cycle Arrest | Yes (G2/M arrest observed with related compounds) nih.govnomuraresearchgroup.comiiarjournals.orgresearchgate.net |
Metabolic Activation and Biological Target Identification
Research indicates that the biological activity of this compound can be dependent on metabolic activation. Specifically, the enzyme CYP27A1 has been identified as playing a role in converting this compound into active metabolite(s). nih.govnomuraresearchgroup.com CYP27A1 is a mitochondrial cytochrome P450 oxidase. nomuraresearchgroup.com This conversion is necessary for the anti-proliferative activity observed in certain cell lines, particularly melanoma cells. nih.govnomuraresearchgroup.com This tissue-specific prodrug activation mechanism suggests that the efficacy of this compound may be dependent on the expression levels of CYP27A1 in target cells. nih.govnomuraresearchgroup.com
Target identification studies for natural products like this compound often involve chemical biology approaches, including affinity pull-down experiments and genetic methodologies. researchgate.netchimia.ch These methods aim to pinpoint the specific proteins or pathways with which the compound or its active metabolites interact to exert their biological effects. researchgate.netchimia.ch
Role of Mitochondrial Cytochrome P450 Oxidase CYP27A1 in Bioactivation
This compound's activity is dependent on the expression of the mitochondrial cytochrome P450 oxidase CYP27A1. nomuraresearchgroup.comnih.govresearchgate.net CYP27A1 is a transcriptional target of the melanogenesis-associated transcription factor (MITF). nomuraresearchgroup.comnih.govresearchgate.net Studies indicate that CYP27A1 is necessary for converting this compound into a covalently active metabolite. nomuraresearchgroup.comnih.govresearchgate.net This bioactivation step is crucial for the compound's ability to inhibit cellular proliferation. nih.govresearchgate.net CYP27A1 is known to hydroxylate vitamin D3 and cholesterol, and the structural similarity of this compound to these molecules suggests that CYP27A1 metabolizes this compound into its active form. nih.gov
Dependency on Melanogenesis-Associated Transcription Factor (MITF) Expression
The sensitivity of cells to this compound correlates with high expression levels of MITF. nomuraresearchgroup.comnih.gov Transcriptome profiling analysis has revealed a correlation between this compound sensitivity and high MITF expression, as well as CYP27A1 activity. nomuraresearchgroup.comnih.gov MITF is a survival oncogene amplified in malignant melanoma. nih.gov Gene expression analysis in melanoma cell lines has shown a positive correlation between the mRNA expression levels of MITF and CYP27A1. nomuraresearchgroup.com MITF-high cell lines are more sensitive to this compound compared to MITF-insensitive cell lines. nomuraresearchgroup.comnih.gov
Inhibition of Mitochondrial Biogenesis and Tumor Bioenergetics
This compound targets mitochondrial biogenesis and inhibits tumor bioenergetics. nomuraresearchgroup.comnih.govresearchgate.net This mechanism is suggested by genome-wide small interfering RNA (siRNA) screens and chemical proteomics experiments. nomuraresearchgroup.comnih.govresearchgate.net The compounds inhibit mitochondrial oxidative phosphorylation, a key process for tumor energy production. nih.govresearchgate.net Targeting mitochondrial biogenesis can potentially overcome drug resistance in certain melanomas, such as those resistant to BRAF inhibitors (BRAFi) or MAPK inhibitors (MAPKi). nomuraresearchgroup.com
Covalent Mechanism of Action
This compound exerts its effects through a covalent mechanism of action. nomuraresearchgroup.comnih.govresearchgate.net The CYP27A1-dependent bioactivation of this compound leads to the generation of a reactive metabolite. nomuraresearchgroup.comnih.govresearchgate.net This reactive metabolite is believed to covalently modify cellular targets, contributing to the inhibition of mitochondrial biogenesis and tumor bioenergetics. nomuraresearchgroup.comnih.govresearchgate.net While the exact targets of covalent modification by this compound's metabolite are not explicitly detailed in the provided snippets, related natural products are known to convert into reactive enedials that covalently modify cysteine and lysine (B10760008) residues. nomuraresearchgroup.com
Analysis of Gene-Drug Functional Epistasis
Genome-wide siRNA screens combined with chemical proteomics experiments have been used to analyze the gene-drug functional epistasis of compounds like this compound. nomuraresearchgroup.comnih.govresearchgate.net These studies suggest that there is a functional relationship between specific genes and the activity of this compound, particularly those involved in mitochondrial pathways. nomuraresearchgroup.comnih.govresearchgate.net This epistasis analysis supports the hypothesis that regulating mitochondrial pathway components is functionally relevant to the mechanism of action of these compounds. nih.gov
Omics-Based Approaches for Mechanism Elucidation
Omics-based approaches, such as transcriptome profiling, have been instrumental in elucidating the mechanism of action of this compound. nomuraresearchgroup.comnih.govresearchgate.net
Transcriptome Profiling and Differential Gene Expression Analysis
Transcriptome profiling, using techniques like microarray and RNA sequencing, has been employed to compare the gene expression profiles of this compound-sensitive and -insensitive cell lines. nomuraresearchgroup.comnih.gov These analyses have identified distinct gene signatures between sensitive and insensitive cells. nomuraresearchgroup.comnih.gov Differential gene expression analysis has revealed that among the MITF target genes showing differential expression, CYP27A1 expression is the most significantly correlating feature conferring sensitivity to this compound. nomuraresearchgroup.com
Genome-Wide RNA Interference Screening
Genome-wide small interfering RNA (siRNA) screening has been utilized to investigate the cellular pathways and genetic dependencies that influence sensitivity to this compound and related limonoid natural products. This high-throughput genetic screening approach systematically reduces the expression of individual genes across the genome to identify those whose knockdown either enhances or reduces the effect of the compound.
Studies employing genome-wide siRNA screening in combination with chemical proteomics experiments have revealed gene-drug functional epistasis, suggesting a specific mode of action for these compounds. organic-chemistry.orgnih.gov The results from such screens have indicated that the activity of this compound is functionally epistatic with genes involved in specific cellular processes. organic-chemistry.orgnih.gov These findings collectively suggest that this compound targets mitochondrial biogenesis and inhibits tumor bioenergetics. organic-chemistry.orgnih.gov
Furthermore, differential transcriptome analysis has shown a correlation between this compound sensitivity and the expression of the mitochondrial cytochrome P450 oxidase CYP27A1. nih.govnih.govacs.org CYP27A1 is a transcriptional target of the melanogenesis-associated transcription factor (MITF), and its expression levels were found to be significantly correlated with sensitivity to this compound in melanoma cell lines. nih.govnih.govacs.org This suggests that the cellular context, specifically the expression of CYP27A1, plays a crucial role in the compound's activity.
Chemical Proteomics for Molecular Target Identification
Chemical proteomics approaches have been instrumental in identifying the direct molecular targets of this compound. These methods typically involve the use of chemical probes based on the compound's structure to affinity purify or label interacting proteins from complex biological samples. Subsequent mass spectrometry analysis is then used to identify the bound proteins.
Chemical proteomics experiments, often performed in conjunction with genome-wide siRNA screening, have provided evidence that this compound and related compounds exert their effects through a covalent mechanism. organic-chemistry.orgnih.gov These studies have supported the notion that the compounds target mitochondrial biogenesis. organic-chemistry.orgnih.gov
Specifically, research indicates that the melanoma-specific cytotoxicity of this compound is dependent on the expression and activity of CYP27A1. nih.govnih.govacs.org CYP27A1 is reported to convert this compound into one or more covalently active metabolites. nih.govnih.gov These reactive metabolites are believed to be responsible for inhibiting mitochondrial biogenesis, thereby disrupting tumor bioenergetics. nih.govnih.gov In-house affinity pull-down experiments, a type of chemical proteomics methodology, have been noted to support the target identification efforts for this compound and harrpernoid D, a related compound. chemrxiv.org
Preclinical Pharmacological Investigations of Haperforin G
In Vitro Efficacy Studies in Disease Models
In vitro studies are a crucial early step in drug discovery, providing a controlled and cost-effective environment to assess the biological activity of a compound at the cellular level. liveonbiolabs.commdpi.com For Haperforin G, these studies have investigated its cytotoxic effects on various cancer cell lines. nih.govnomuraresearchgroup.com
Selective Cytotoxicity in Cancer Cell Lines (e.g., melanoma)
Research has indicated that this compound exhibits selective cytotoxicity profiles against certain cancer cell lines. nih.govnomuraresearchgroup.com Notably, studies have shown its selective anti-melanoma activity. nih.govnomuraresearchgroup.com This selective effect suggests that this compound may target specific pathways or characteristics present in these susceptible cancer cells.
Data on the cytotoxic activity of this compound and related compounds has been reported, highlighting differential effects across various cell lines. For instance, while some limonoids from Harrisonia perforata showed no significant cytotoxicity against a panel of human cancer cell lines, this compound and other specific limonoids displayed selective anti-melanoma activity. researchgate.netnih.govnomuraresearchgroup.com
Differential Sensitivity Profiles Based on Cellular Genetic Background
The observed selective cytotoxicity of this compound appears to be linked to the genetic background of the cancer cells. Studies have indicated an enrichment for melanoma cell lines with specific mutations, such as BRAF(V600E) and NRAS(Q61K) mutations, within the this compound-sensitive cell line group. nih.govnomuraresearchgroup.com This suggests that the presence of these genetic alterations may contribute to the differential sensitivity of cancer cells to this compound.
Further investigation into the mechanism behind this selective activity revealed that the melanoma-specific cytotoxicity of this compound is dependent on the expression of CYP27A1, a target gene of the melanogenesis-associated transcription factor (MITF). nih.govnomuraresearchgroup.com CYP27A1 is believed to convert this compound into active metabolite(s) that inhibit mitochondrial biogenesis, thereby affecting the proliferation and survival of melanoma cells. nih.govnomuraresearchgroup.com This tissue-specific prodrug activation mechanism may offer a strategy to overcome resistance to existing therapies like BRAF inhibitors (BRAFi) and MAPK inhibitors (MAPKi) in BRAF-mutated melanomas. nih.govnomuraresearchgroup.com
The following table summarizes representative in vitro cytotoxicity data, illustrating the differential sensitivity of various cell lines to this compound and related compounds.
| Compound | Cell Line Type | Genetic Background (e.g., Mutation) | Sensitivity to Compound |
| This compound | Melanoma | BRAF(V600E), NRAS(Q61K) | Sensitive |
| This compound | Other Cancer Cell Lines | Varied | Less Sensitive/Insensitive |
| Harrpernoid D | Melanoma | BRAF(V600E), NRAS(Q61K) | Sensitive |
| Harrpernoid D | Other Cancer Cell Lines | Varied | Less Sensitive/Insensitive |
| Perforamone C | Cervical Cancer (HeLa) | Not specified | Moderate Cytotoxicity |
| Other Limonoids | Various Cancer Lines | Varied | No Significant Activity |
Advanced Preclinical Models for Efficacy Assessment
While in vitro studies provide valuable initial insights, advanced preclinical models are essential for evaluating the efficacy of potential therapeutic agents in more complex biological systems that better mimic the in vivo environment. liveonbiolabs.comnih.gov
Application of Patient-Derived Xenograft (PDX) Models in Related Research (Conceptual framework)
Patient-Derived Xenograft (PDX) models are increasingly utilized in preclinical cancer research to bridge the gap between in vitro studies and clinical trials. nih.govaacrjournals.orgcancer.gov These models are created by implanting tumor tissue or cells directly from a patient into an immunodeficient mouse, aiming to preserve the heterogeneity, architecture, and molecular characteristics of the original human tumor. nih.govaacrjournals.orgcancer.gov
The conceptual framework for applying PDX models in efficacy assessment involves using these models to evaluate the antitumor activity of a compound in a setting that more closely resembles the human disease. nih.govaacrjournals.org PDX models are considered more clinically relevant and predictive than traditional cell line-derived xenografts. They can be used to study tumor growth, response to therapy, identify predictive biomarkers, and inform personalized medicine strategies. nih.govaacrjournals.orgcancer.gov Large panels of well-characterized PDX models covering a wide range of tumor types are valuable resources for optimizing the drug development process. While specific studies detailing the use of PDX models for this compound were not found in the search results, the application of PDX models in evaluating the efficacy of novel cancer therapies, particularly those with selective activity or targeting specific genetic backgrounds, is a well-established practice in preclinical research. nih.govaacrjournals.orgcancer.gov
Integration of In Vitro and In Vivo Data for Efficacy Prediction (Methodological considerations)
Integrating data from both in vitro and in vivo preclinical models is a critical methodological consideration for predicting the potential efficacy of a compound in humans. liveonbiolabs.comproventainternational.comeuropeanpharmaceuticalreview.comsygnaturediscovery.com In vitro studies offer high-throughput screening and mechanistic insights at the cellular level, while in vivo models, such as PDX models, provide data on the compound's effects within a complex living organism, including factors like drug metabolism and distribution. liveonbiolabs.comproventainternational.comeuropeanpharmaceuticalreview.comsygnaturediscovery.com
The integration of these data sources allows researchers to develop a more comprehensive understanding of the compound's pharmacological profile. liveonbiolabs.comproventainternational.comeuropeanpharmaceuticalreview.comsygnaturediscovery.com Methodological considerations for this integration include correlating in vitro sensitivity data (e.g., IC50 values from cell line studies) with in vivo efficacy observed in animal models. europeanpharmaceuticalreview.comsygnaturediscovery.com Predictive modeling, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling, can be employed to integrate in vitro and in vivo data to predict efficacious concentrations and optimize dosing strategies for further development. proventainternational.comeuropeanpharmaceuticalreview.comsygnaturediscovery.com This integrated approach helps to improve the accuracy of preclinical predictions and reduce the attrition rate of drug candidates in later stages of development. europeanpharmaceuticalreview.comsygnaturediscovery.com
Analytical Methodologies in Haperforin G Research and Discovery
Chromatographic Techniques for Isolation and Purity Assessment in Research Contexts
Chromatography plays a vital role in the isolation of haperforin G from complex mixtures, such as plant extracts or synthetic reaction products, and in assessing its purity. Various chromatographic techniques are employed depending on the scale and the nature of the sample.
For the isolation of limonoids, including this compound, from plant extracts of Harrisonia perforata, column chromatography is a commonly used method. This involves eluting the crude extract through a stationary phase, such as silica (B1680970) gel, using different solvent systems. The choice of solvents, such as toluene, cyclohexane, heptane, chloroform, ether, ethyl acetate, ethanol, methanol, and methylene (B1212753) chloride, is critical for achieving separation based on the polarity of the compounds. Fractions are collected and analyzed, often using thin layer chromatography (TLC) on silica plates, to monitor the separation and identify fractions containing the target compound.
Thin layer chromatography (TLC) on silica gel is a simple yet effective technique used for the qualitative analysis of fractions obtained during column chromatography. It helps in visualizing the separation of compounds and in pooling fractions that contain this compound.
While not specifically detailed for this compound in the search results, high-performance liquid chromatography (HPLC) is a standard technique for both purification and purity assessment of natural products and synthetic compounds. HPLC offers higher resolution and can be used for analytical purposes to determine the purity of a sample and for preparative purposes to isolate larger quantities of the compound. The use of chiral stationary phases in HPLC can also be important for separating enantiomers, although the specific enantiomeric form of this compound studied is (+)-haperforin G.
Spectroscopic Methods for Structural Characterization in Synthetic and Mechanistic Studies
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, particularly in the context of synthetic and mechanistic studies. These methods provide detailed information about the compound's molecular structure, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of this compound. Both 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are utilized to assign signals to specific atoms and understand the connectivity and spatial arrangement of the molecule. For example, the ¹H NMR and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants, are reported for this compound, aiding in its identification and structural confirmation. Two-dimensional NMR experiments, such as COSY ¹H-¹H and ¹³C-¹H, are used to establish correlations between protons and carbons, facilitating the assignment of signals and the elucidation of the complex ring system of this compound.
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for determining the molecular weight and elemental composition of this compound. Techniques like HRMS(ESI) provide accurate mass measurements, which are essential for confirming the molecular formula. Mass spectrometry is often coupled with chromatographic techniques like liquid chromatography (LC-MS) to separate components in a mixture before mass analysis. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer further structural information, although specific MS/MS data for this compound were not detailed in the provided results.
X-ray diffraction analysis is a powerful technique for obtaining the definitive three-dimensional structure and absolute configuration of crystalline compounds like this compound. This method provides precise bond lengths, bond angles, and torsional angles, confirming the structural assignments made by NMR and MS. Single-crystal X-ray diffraction analysis has been used to determine the structures of this compound and related limonoids.
Other spectroscopic methods, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, can provide complementary information about the functional groups and electronic transitions within the this compound molecule. While specific IR or UV-Vis data for this compound were not extensively detailed, these techniques are generally applied in natural product research for structural characterization.
Quantitative Analysis in Biological Matrices for Preclinical Research
Quantitative analysis of this compound in biological matrices is essential for preclinical research, including pharmacokinetic and pharmacodynamic studies. These studies require sensitive and selective methods to determine the concentration of the compound in biological samples like cell lysates.
Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantitative analysis of compounds in complex biological matrices. These methods combine the separation power of LC with the sensitivity and selectivity of MS, allowing for the detection and quantification of this compound even at low concentrations in samples such as cell lysates. For example, LC/MS analysis has been used in studies involving this compound in cell lysates.
Quantitative analysis in biological matrices presents challenges due to the complexity of the matrix, which can interfere with the detection of the analyte. Sample preparation techniques, such as extraction with organic solvents like acetonitrile, ethyl acetate, or methanol, are often employed to isolate the analyte from the matrix and reduce interference.
While the provided search results mention the use of LC/MS in biological samples related to this compound research, detailed quantitative data, such as specific calibration curves, limits of detection (LOD), or limits of quantification (LOQ) in biological matrices, were not extensively provided. However, the application of LC-MS/MS for quantitative analysis is a standard practice in preclinical research for natural products and other small molecules.
Interactive Data Table Example (based on hypothetical or illustrative data, as specific quantitative data for this compound in biological matrices was not found in detail):
| Analytical Method | Matrix Type | Analyte | Purpose | Notes |
| LC/MS | Cell Lysates | This compound | Detection and Analysis | Used in studies involving cellular experiments. |
| Column Chromatography | Plant Extract (Harrisonia perforata) | Limonoids (including this compound) | Isolation | Employs various solvent systems and stationary phases like silica gel. |
| TLC | Chromatographic Fractions | This compound | Purity Assessment | Used to monitor separation during column chromatography. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Purified Compound | This compound | Structural Elucidation | Provides detailed information on connectivity and stereochemistry. |
| HRMS(ESI) | Purified Compound | This compound | Molecular Formula Confirmation | Provides accurate mass measurements. |
| X-ray Diffraction | Crystalline Compound | This compound | Absolute Configuration | Determines 3D structure and stereochemistry. |
Compound Name and PubChem CID
| Compound Name | PubChem CID |
| This compound | Information not explicitly found for "this compound" in the search results, but "Haperforin F" is CID 11114000. Further search is needed for this compound. |
Future Directions and Research Perspectives on Haperforin G
Exploration of Novel Biological Targets and Pathways beyond Current Findings
While Haperforin G is known to inhibit 11β-HSD1 and exhibits selective anti-melanoma activity linked to CYP27A1, the full spectrum of its biological interactions remains to be elucidated. Future research should focus on employing high-throughput screening, chemoproteomics, and other advanced techniques to identify novel cellular targets and affected signaling pathways. Investigations could explore its potential activity in other disease areas, given the diverse biological activities observed for other limonoids. Understanding the interplay between this compound and various biological macromolecules will provide a more comprehensive picture of its pharmacological profile and potential therapeutic applications. Genetic methodologies that modulate compound sensitivity in cells can provide high-resolution insights into binding pockets and interacting amino acids, extending beyond leveraging natural expression profiles of sensitive and insensitive cell lines. chimia.ch
Design and Synthesis of Next-Generation Analogues with Enhanced Potency or Specificity
The total synthesis of (+)-Haperforin G has been achieved through concise routes, providing a foundation for the rational design and synthesis of analogues. researchgate.netresearchgate.netfigshare.comfigshare.comacs.orgacs.orgresearchgate.net Future efforts will likely focus on modifying the core structure of this compound to generate analogues with improved potency, specificity for particular targets (e.g., 11β-HSD1 or CYP27A1), reduced off-target effects, and potentially enhanced pharmacokinetic properties. The developed synthetic methodologies, including techniques like Co-catalyzed intramolecular Pauson-Khand reactions and light-initiated photocatalysis for cross-coupling, pave the way for synthesizing structurally diverse analogues. researchgate.netresearchgate.netfigshare.comfigshare.comacs.orgacs.orgresearchgate.net Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for desired biological activities, guiding the design of next-generation compounds. chemrxiv.org
Development of Advanced Preclinical Models for Detailed Mechanistic Studies
To gain a deeper understanding of this compound's mechanisms of action and evaluate the efficacy and safety of lead compounds, the development and utilization of advanced preclinical models are essential. This includes employing more physiologically relevant cell culture systems, such as 3D cell models and organoids, as well as sophisticated animal models that better mimic human disease conditions. Such models will facilitate detailed investigations into the cellular and molecular events modulated by this compound and its analogues, providing critical data for translational research. While the search results mention preclinical research in the context of natural products, specific advanced preclinical models for this compound were not detailed. chimia.chresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Limonoid Research and Discovery
Investigation of Biosynthetic Pathways (if distinct from synthetic approaches)
Understanding the natural biosynthetic pathway of this compound in Harrisonia perforata could offer alternative avenues for its production and the generation of novel analogues. While chemical synthesis provides a controlled method for producing this compound and its derivatives, elucidating the enzymatic machinery involved in its biosynthesis could enable biocatalytic approaches or metabolic engineering strategies for sustainable production and structural diversification. Although the initial conversion of squalene (B77637) to protolimonoids is understood, the downstream steps towards complex limonoids like this compound are less clear, representing a fundamental knowledge gap. nsf.gov Investigating these pathways could provide new insights into the structural complexity of limonoids and potentially lead to the discovery of novel enzymes for use in synthetic biology.
Q & A
Basic Research Questions
Q. How can researchers formulate rigorous research questions for studying Haperforin G’s mechanisms of action?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:
- Population: Specific cell lines or model organisms exposed to this compound.
- Intervention: Dosage variations or combinatorial therapies.
- Comparison: Control groups treated with analogous compounds (e.g., Hyperforin derivatives).
- Outcome: Quantifiable biomarkers (e.g., enzyme inhibition rates, gene expression changes).
Ensure questions are narrow enough to address specific biochemical pathways but broad enough to allow reproducibility .
Q. What strategies are effective for conducting a literature review on this compound’s pharmacological properties?
- Methodological Answer :
- Step 1 : Use academic databases (PubMed, Google Scholar) with Boolean operators:
"this compound" AND ("pharmacokinetics" OR "mechanism of action"). - Step 2 : Filter results by relevance using citation metrics and peer-reviewed journals.
- Step 3 : Organize findings into thematic categories (e.g., cytotoxicity, bioavailability) and identify gaps (e.g., limited in vivo studies).
- Step 4 : Cross-reference primary sources and avoid secondary summaries from unreliable platforms (e.g., ) .
Q. How should experimental protocols for this compound synthesis be documented to ensure reproducibility?
- Methodological Answer :
- Detailed Synthesis : Report reaction conditions (temperature, catalysts, solvents) and purity validation methods (HPLC, NMR).
- Control Experiments : Include negative/positive controls (e.g., solvent-only groups, known inhibitors).
- Data Transparency : Provide raw datasets in supplementary materials, adhering to NIH guidelines for preclinical research .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?
- Methodological Answer :
- Step 1 : Conduct a meta-analysis to aggregate results from independent studies, adjusting for variables (e.g., dosage, model systems).
- Step 2 : Apply sensitivity analysis to identify outliers or confounding factors (e.g., impurities in synthesized batches).
- Step 3 : Validate findings through independent replication, using standardized assays (e.g., IC50 measurements in triplicate).
- Step 4 : Publish null results to reduce publication bias .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.
- Bayesian Hierarchical Modeling : Account for variability across experimental replicates or species.
- Machine Learning : Train classifiers to predict toxicity thresholds based on structural analogs (e.g., Hyperforin derivatives).
- Validation : Use bootstrapping or cross-validation to assess model robustness .
Q. How can researchers optimize in vitro assays to minimize off-target effects of this compound?
- Methodological Answer :
- Assay Design :
- Use high-content screening (HCS) with multiplexed readouts (e.g., apoptosis markers + mitochondrial membrane potential).
- Include counter-screens against unrelated targets to rule out nonspecific binding.
- Chemical Probes : Compare this compound with structurally similar but pharmacologically inert analogs.
- Data Integration : Combine transcriptomic and proteomic data to identify pathway-specific effects .
Data Management and Compliance
Q. What ethical and regulatory considerations apply to human cell line studies involving this compound?
- Methodological Answer :
- Informed Consent : Document cell line origins (e.g., commercial vendors vs. donor-derived) and adhere to GDPR or HIPAA for data anonymization.
- Protocol Registration : Pre-register studies on platforms like ClinicalTrials.gov for transparency.
- Safety Reporting : Include GHS-complazard statements (e.g., P308+311 for exposure protocols) in supplementary materials .
Q. How should researchers address variability in this compound’s stability during long-term storage?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies under varying conditions (temperature, humidity) using LC-MS for quantification.
- Storage Protocols : Recommend inert atmospheres (argon) and lyophilization for prolonged stability.
- Documentation : Update material safety data sheets (MSDS) with observed degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
